molecular formula C26H33N3O3 B2768533 1-tert-butyl-4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 1018127-10-0

1-tert-butyl-4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No. B2768533
CAS RN: 1018127-10-0
M. Wt: 435.568
InChI Key: UCWDPWGUYZPGIX-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The compound is a colorless liquid with a boiling point of 205-206 °C. It has a density of 0.867 g/mL at 25 °C and a refractive index of n20/D 1.495. Safety precautions should be taken when handling this substance .

Scientific Research Applications

  • Hydroxyl Group Protection : This compound plays a role in the development of chemical agents for protecting hydroxyl groups. These agents are designed to be stable under various conditions and can be easily removed when needed. This property is particularly useful in synthesizing prostaglandins (Corey & Venkateswarlu, 1972).

  • Anticancer and Antimicrobial Agents : The compound, particularly its palladium, gold, and silver N-heterocyclic carbene complexes, has shown potent anticancer activity. For example, specific palladium complexes have demonstrated strong antiproliferative activity against human tumor cells like cervical, breast, and colon adenocarcinoma. Additionally, gold and silver complexes exhibit significant antimicrobial properties (Ray et al., 2007).

  • Inhibition of Tumor Cell Proliferation : Certain palladium complexes related to this compound have been found to inhibit tumor cell proliferation by arresting cell cycle progression and inducing programmed cell death through a p53-dependent pathway (Ray et al., 2007).

  • 5-Lipoxygenase-activating Protein (FLAP) Inhibitors : This compound has been involved in the development of potent FLAP inhibitors, which are significant in the treatment of asthma and other inflammatory diseases. One such compound, AM803 (now GSK2190915), has shown promising results in phase 1 and phase 2 clinical trials (Stock et al., 2011).

  • Enzymatic C-Demethylation : It has been used in the study of enzymatic C-demethylation, specifically in liver microsomes. This research can contribute to understanding the metabolic processes of various pharmaceuticals (Yoo et al., 2008).

  • Radical Cyclization in Organic Synthesis : The compound has been used in research focusing on the selective preparation of hydroxy-, carbonyl-, and acetal-containing 2-pyrrolidinones through radical cyclization of 1,6-dienes. This demonstrates its utility in organic synthesis (Qin et al., 2020).

  • Genotoxicity Studies : Research has been conducted on the genotoxic effects of related chemicals, like methyl-tert-butyl ether, in human lymphocytes. These studies are crucial for understanding the potential risks associated with exposure to these compounds (Chen et al., 2008).

  • Material Science Applications : The compound has been used in the development of new materials with low dielectric constants and high organosolubility, which are important in the field of electronics (Chern & Tsai, 2008).

properties

IUPAC Name

1-tert-butyl-4-[1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O3/c1-17-10-18(2)12-21(11-17)32-16-20(30)15-28-23-9-7-6-8-22(23)27-25(28)19-13-24(31)29(14-19)26(3,4)5/h6-12,19-20,30H,13-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWDPWGUYZPGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl-4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

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